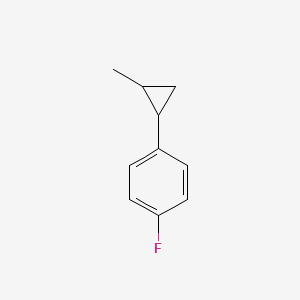
1-Fluoro-4-(2-methylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(2-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-methylcyclopropyl)benzene typically involves the following steps:
Diazotization and Fluorination: The process begins with the diazotization of aniline derivatives, followed by fluorination using hydrofluoric acid or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and fluorination processes, followed by cyclopropanation using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the compound is more reactive towards electrophiles at the ortho and para positions relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom also makes the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methylcyclopropyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.
Substitution: Halogenating agents can substitute the fluorine atom with other halogens under specific conditions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons and alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1-Fluoro-4-(2-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Similar structure but with the methyl group at the ortho position.
1-Fluoro-4-methylbenzene: Similar structure but with the methyl group at the para position.
1-Fluoro-4-(1R,2R)-2-methylcyclopropylbenzene: A stereoisomer with different spatial arrangement of the cyclopropyl group.
Properties
CAS No. |
344747-79-1 |
|---|---|
Molecular Formula |
C10H11F |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-fluoro-4-(2-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3 |
InChI Key |
ANZUFFHVZZRJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















